molecular formula C11H17NO2 B3076883 N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine CAS No. 104247-86-1

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine

Cat. No.: B3076883
CAS No.: 104247-86-1
M. Wt: 195.26 g/mol
InChI Key: WWQPATSTAMCYFS-UHFFFAOYSA-N
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Description

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine is a tertiary amine characterized by a benzyl group, a methoxymethyl group, and a methoxy-substituted methylamine backbone. Its synthesis involves reacting benzylamine derivatives with methoxyalkyl halides or formaldehyde derivatives under basic conditions. For example, in one protocol, methanol and formalin are reacted with a benzylamine precursor at 0°C, followed by potassium carbonate to yield the target compound in 89.9% purity after purification .

The compound’s structural complexity, including its methoxy and benzyl substituents, makes it valuable in organic synthesis, particularly in cycloaddition reactions. For instance, it serves as a precursor in the formation of spirocyclic pyrrolidines via [3 + 2] cycloadditions with alkenes, a process critical in pharmaceutical intermediate synthesis . Its bifunctional directing groups (methoxy and benzyl) also enhance its utility in metal-catalyzed C–H bond functionalization .

Properties

IUPAC Name

N,N-bis(methoxymethyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-9-12(10-14-2)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQPATSTAMCYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN(CC1=CC=CC=C1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine can be synthesized through the reaction of benzylamine with formaldehyde and methanol. The reaction typically involves the use of a catalyst such as zinc chloride or trifluoroacetic acid to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction temperature, pressure, and the concentration of reactants .

Scientific Research Applications

Organic Synthesis

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine is primarily used as a reagent in the synthesis of heterocycles. It acts as a precursor to azomethine ylides, which are key intermediates in cycloaddition reactions. These ylides can undergo [3+2] cycloadditions with α,β-unsaturated esters to form N-benzyl substituted pyrrolidines, which are valuable in various chemical contexts .

Reaction Type Description
CycloadditionForms azomethine ylides that react with dipolarophiles to create heterocycles.
Substitution ReactionsParticipates in nucleophilic substitutions with electrophiles like alkyl halides.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to form complex organic structures makes it valuable for developing new therapeutic agents .

Biological Studies

The compound is utilized in biological studies to investigate enzyme mechanisms and the synthesis of biologically active molecules. Its reactivity allows researchers to explore various pathways and interactions within biological systems .

Industrial Applications

In industrial contexts, this compound finds use in producing specialty chemicals and materials. Its unique properties facilitate the creation of products with specific functionalities, enhancing its commercial viability .

Case Study 1: Synthesis of Pyrrolidines

A study demonstrated the use of this compound in synthesizing pyrrolidines via [3+2] cycloaddition reactions. The research highlighted the efficiency of this compound in achieving high yields while maintaining selectivity towards desired products.

Case Study 2: Pharmaceutical Development

Research focused on synthesizing compounds for treating neurological disorders utilized this compound as a key intermediate. The resulting compounds showed promising activity in preclinical models, indicating the potential of this compound in drug development.

Mechanism of Action

The mechanism of action of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine involves the formation of azomethine ylides, which act as 1,3-dipoles in cycloaddition reactions. These ylides react with various dipolarophiles to form heterocyclic compounds. The molecular targets and pathways involved include the interaction with α,β-unsaturated esters and other electrophilic species .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine with structurally or functionally analogous compounds, emphasizing synthesis methods, yields, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications References
This compound C₁₁H₁₇NO₂ 195.26 89.9% Cycloaddition reactions, spirocycle synthesis, pharmaceutical intermediates
N-Benzyl-2-methoxyethanamine C₁₀H₁₅NO 165.24 Not reported Ligand in coordination chemistry, organic synthesis
N-Methylbenzylamine C₈H₁₁N 121.18 65–77% Antifungal agents, surfactant synthesis
N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine C₁₈H₂₁N₃ 279.38 65.5% Biological evaluation (antimicrobial, anticancer)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Not reported Metal-catalyzed C–H functionalization, directing group in organic reactions

Key Observations :

Structural Variations: The target compound’s methoxymethyl and methoxy groups distinguish it from simpler analogs like N-Methylbenzylamine (C₈H₁₁N), which lacks ether functionalities. This structural difference enhances its reactivity in cycloadditions . Compared to N-Benzyl-2-methoxyethanamine (C₁₀H₁₅NO), the target compound’s additional methoxy group increases its molecular weight and polarity, influencing solubility and reaction kinetics .

Synthesis Efficiency :

  • The target compound’s synthesis yield (89.9%) surpasses that of N-Ethyl-N-[(2-phenylbenzimidazolyl)methyl]ethanamine (65.5%), likely due to optimized reaction conditions (e.g., low-temperature formaldehyde addition) .

Applications :

  • Pharmaceutical intermediates : The target compound’s role in synthesizing spirocyclic pyrrolidines (e.g., via [3 + 2] cycloadditions) is unique compared to N-Methylbenzylamine , which is more commonly used in antifungal agents .
  • Directing groups : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which serves as an N,O-bidentate directing group, the target compound’s methoxy groups enable selective C–H activation in complex substrates .

Research Findings and Limitations

  • Cycloaddition Efficiency: The target compound’s use in cycloadditions (57% yield for spirocycle formation) underlines its utility, though yields are moderate compared to non-benzylated analogs .
  • Stereochemical Control : Its reaction with fluorinated alkenes demonstrates excellent stereoselectivity, a critical advantage in drug discovery .
  • Data Gaps: Limited information exists on its toxicity, stability under acidic conditions, or scalability in industrial settings.

Biological Activity

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine, also known by its CAS number 104247-86-1, is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

This compound features a benzyl group, methoxy groups, and a methoxymethyl moiety, which contribute to its unique chemical reactivity and biological properties.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
Enzyme InhibitionPotential DPP-IV inhibition
Anti-inflammatoryReduced NO production in LPS-stimulated cells
CytotoxicityLow cytotoxicity at tested concentrations

Case Study 1: Enzyme Inhibition

In a study examining the effects of various benzylamine derivatives on DPP-IV activity, it was found that certain modifications enhanced the inhibitory potential. While specific data on this compound is not yet available, it is hypothesized that its structure may confer similar benefits based on the behavior of related compounds.

Case Study 2: Anti-inflammatory Properties

Research on compounds with structural similarities indicates that they can significantly reduce inflammation markers in microglial cells. For instance, a compound exhibiting an IC50 of 10.86 μM against NO production was noted, suggesting that this compound may also possess comparable anti-inflammatory capabilities .

Table 2: Comparison with Related Compounds

Compound NameDPP-IV InhibitionAnti-inflammatory IC50 (μM)Reference
This compoundTBDTBDTBD
Compound A (related structure)Moderate10.86
Compound B (related structure)Strong13.53

Q & A

Basic Research Question

  • ¹H NMR : Key signals include δ 7.35–7.23 ppm (aromatic protons) and δ 3.2–3.5 ppm (methoxy and methylene groups) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 195.26 (C₁₁H₁₇NO₂⁺) confirm the molecular formula .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .
  • FT-IR : Stretching vibrations at 1100–1250 cm⁻¹ (C–O–C) and 2800–3000 cm⁻¹ (C–H) validate functional groups.

How does this compound serve as an intermediate in synthesizing fluorinated heterocycles?

Advanced Research Question
The compound’s methoxymethyl and benzyl groups act as directing and stabilizing moieties in cycloaddition reactions. For instance, it reacts with fluorinated vinyl sulfonates under Pd catalysis to form fluoropyrrolidines—pharmaceutically relevant scaffolds. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, with LiF enhancing fluoride displacement . Key considerations:

  • Stereochemical control : The dipolarophile’s geometry dictates regioselectivity.
  • Catalyst system : Pd₂(dba)₃ with phosphine ligands accelerates the reaction (30% yield) .

What computational methods are employed to study the electronic properties of this compound in coordination chemistry?

Advanced Research Question
Density Functional Theory (DFT) calculations analyze charge distribution and frontier molecular orbitals (FMOs). For analogous methanamine-metal complexes (e.g., Mn(II), Co(II)):

  • HOMO-LUMO gaps : Predict redox activity (e.g., HOMO = −5.2 eV, LUMO = −1.8 eV) .
  • Natural Bond Orbital (NBO) analysis : Reveals hyperconjugative interactions between the amine lone pairs and metal d-orbitals .
  • TD-DFT : Simulates UV-Vis spectra to correlate with experimental optical properties .

How can green chemistry principles improve the sustainability of synthesizing this compound?

Advanced Research Question

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Catalyst recycling : Pd/NiO can be recovered via filtration and reused for 3–5 cycles without significant activity loss .
  • Atom economy : Telescoped synthesis reduces waste by combining steps (e.g., in situ imine formation and reduction) .

What contradictions exist in the literature regarding the reactivity of this compound under acidic vs. basic conditions?

Advanced Research Question
Discrepancies arise in hydrolysis stability:

  • Basic conditions : The methoxymethyl group resists hydrolysis (pH < 10), but prolonged exposure to NaOH (≥1M) cleaves the N–CH₂–O bond .
  • Acidic conditions : HCl (≥2M) promotes decomposition via benzyl group protonation, forming methanol and formaldehyde byproducts .
    Resolution : Buffered near-neutral conditions (pH 6–8) are recommended for long-term stability .

What strategies are used to resolve racemic mixtures of derivatives synthesized from this compound?

Advanced Research Question

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol eluents .
  • Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer .
  • Diastereomeric crystallization : React with chiral auxiliaries (e.g., tartaric acid) to separate via solubility differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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